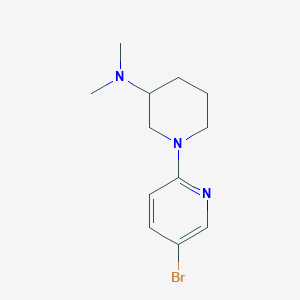
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine, also known as BRD6989, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA damage response, and Wnt signaling pathway.
Mécanisme D'action
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a selective inhibitor of CK1δ, which is a serine/threonine protein kinase that plays a crucial role in various cellular processes. CK1δ regulates the activity of several downstream signaling pathways by phosphorylating target proteins. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine binds to the ATP-binding site of CK1δ and inhibits its kinase activity. This leads to the modulation of downstream signaling pathways, which results in the biochemical and physiological effects of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
Biochemical and Physiological Effects:
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to modulate several downstream signaling pathways by inhibiting CK1δ activity. It has been shown to regulate circadian rhythm by modulating the activity of clock genes. It has also been shown to regulate the DNA damage response by modulating the activity of p53 and its downstream targets. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been shown to inhibit the Wnt signaling pathway by modulating the activity of β-catenin. It has also been shown to inhibit the growth of cancer cells and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its potency and selectivity for CK1δ, which allows for the specific modulation of downstream signaling pathways. It also has a well-defined mechanism of action, which allows for the precise control of its biochemical and physiological effects. The limitations of using 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in lab experiments include its high cost and limited availability. It also has a short half-life, which requires frequent dosing.
Orientations Futures
There are several future directions for the use of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine in scientific research. One direction is the study of its role in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the study of its role in the regulation of metabolism and energy homeostasis. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine could also be used to study the role of CK1δ in stem cell differentiation and development. Finally, the development of more potent and selective CK1δ inhibitors could lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
The synthesis of 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine is a multi-step process that involves several chemical reactions. The first step is the conversion of 2-bromo-5-nitropyridine into 2-bromo-5-aminopyridine by reduction with tin and hydrochloric acid. The second step is the reaction of 2-bromo-5-aminopyridine with N,N-dimethylpiperidin-3-amine in the presence of palladium catalyst and triethylamine to form 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine.
Applications De Recherche Scientifique
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been extensively used in scientific research to study the role of CK1δ in various cellular processes. It has been shown to inhibit CK1δ activity in a dose-dependent manner, leading to the modulation of downstream signaling pathways. 1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine has been used to study the circadian rhythm regulation, DNA damage response, and Wnt signaling pathway. It has also been used to investigate the role of CK1δ in cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-15(2)11-4-3-7-16(9-11)12-6-5-10(13)8-14-12/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHDXYKMBARTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCN(C1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylpiperidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![2-[1-(Pyridine-2-carbonylamino)cyclopentyl]acetic acid](/img/structure/B7595268.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)
![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)

